molecular formula C15H15ClN3NaO4S B12693449 Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate CAS No. 84912-15-2

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate

Cat. No.: B12693449
CAS No.: 84912-15-2
M. Wt: 391.8 g/mol
InChI Key: KOPZIULFSPMUAX-UHFFFAOYSA-M
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Description

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a sulphonate group, making it water-soluble and suitable for use in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-ethoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-chlorobenzenesulphonic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.

Scientific Research Applications

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titrations due to its color change properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. The molecular targets and pathways involved include:

    Binding to proteins: The azo group can form complexes with proteins, altering their function.

    Interaction with nucleic acids: The compound can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
  • Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate

Uniqueness

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethoxy group and the chlorine atom in the aromatic rings enhances its solubility and reactivity compared to similar compounds.

Properties

CAS No.

84912-15-2

Molecular Formula

C15H15ClN3NaO4S

Molecular Weight

391.8 g/mol

IUPAC Name

sodium;5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate

InChI

InChI=1S/C15H16ClN3O4S.Na/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22;/h4-8H,3,17H2,1-2H3,(H,20,21,22);/q;+1/p-1

InChI Key

KOPZIULFSPMUAX-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)N.[Na+]

Origin of Product

United States

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